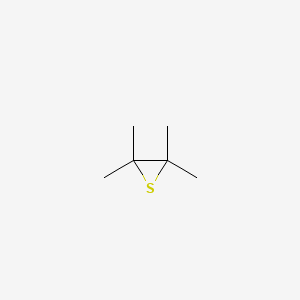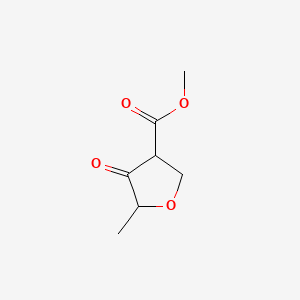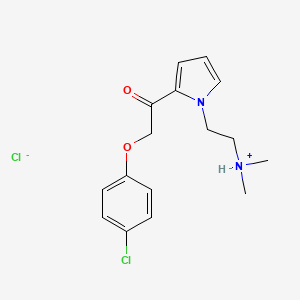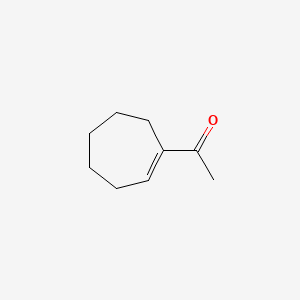
1-(1-Cyclohepten-1-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohepten-1-YL)ethanone is an organic compound with the molecular formula C9H14O. It is a ketone characterized by a cycloheptene ring attached to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohepten-1-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of cycloheptene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohepten-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with new functional groups replacing the ethanone group.
Scientific Research Applications
1-(1-Cyclohepten-1-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohepten-1-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Cyclohexen-1-YL)ethanone: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
1-(1-Cyclopenten-1-YL)ethanone: Contains a cyclopentene ring.
1-(1-Cycloocten-1-YL)ethanone: Features a cyclooctene ring.
Uniqueness: 1-(1-Cyclohepten-1-YL)ethanone is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs.
Properties
CAS No. |
14377-11-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(cyclohepten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-8(10)9-6-4-2-3-5-7-9/h6H,2-5,7H2,1H3 |
InChI Key |
CZSBBWHUCQLKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


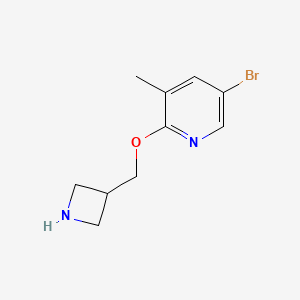
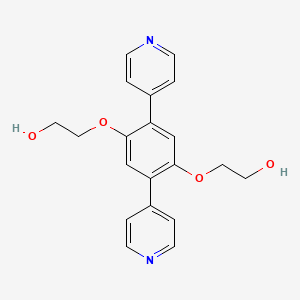
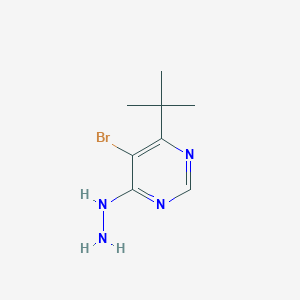
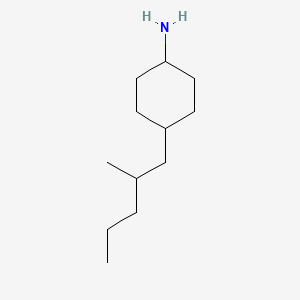
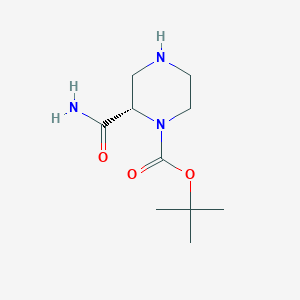
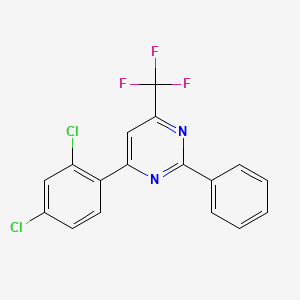
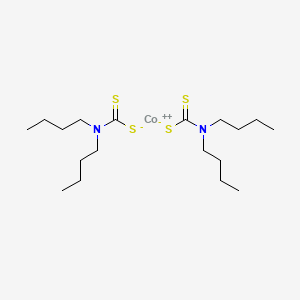
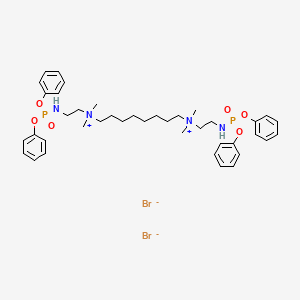

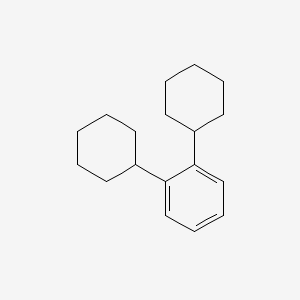
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
